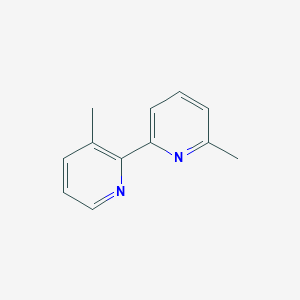

3,6'-Dimethyl-2,2'-bipyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-methyl-6-(3-methylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C12H12N2/c1-9-5-4-8-13-12(9)11-7-3-6-10(2)14-11/h3-8H,1-2H3 |

InChI Key |

DUASTRVDXNGJQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=CC(=N2)C |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 2,2 Bipyridine and Its Derivatives

Metal-Catalyzed Coupling Reactions in Bipyridine Synthesis

Metal-catalyzed reactions are paramount in forming the C-C bond that links the two pyridine (B92270) rings. Nickel and palladium are the most prominent metals used for this purpose, each offering distinct advantages depending on the desired coupling strategy.

Nickel-catalyzed reductive homocoupling of 2-halogenated pyridines is a direct method for synthesizing symmetrical 2,2'-bipyridine (B1663995) derivatives. nih.govsioc-journal.cn This approach efficiently dimerizes two molecules of a 2-halopyridine in the presence of a nickel catalyst and a terminal reductant. nih.govnih.gov A notable advantage of some modern protocols is that they are ligand-free, simplifying the reaction setup and purification. nih.govwisc.edu Manganese powder has been identified as a crucial reducing agent for these ligand-free dimerizations, as other reductants like zinc dust can lead to hydrodehalogenation as a side reaction. nih.gov This method is scalable and has been successfully applied to produce various substituted bipyridines, such as 4,4′-di-tert-butyl-2,2′-bipyridine and 5,5′-bis(trifluoromethyl)-2,2′-bipyridine, in high yields. nih.govnih.gov

| Starting Material | Catalyst (mol%) | Reductant | Product | Yield (%) |

|---|---|---|---|---|

| 4-tert-butyl-2-chloropyridine | NiBr₂·3H₂O (5.0) | Manganese | 4,4′-di-tert-butyl-2,2′-bipyridine | 81 |

| 2-chloro-5-(trifluoromethyl)pyridine | NiBr₂·3H₂O (5.0) | Manganese | 5,5′-bis(trifluoromethyl)-2,2′-bipyridine | 70 |

| 2-chloropyridine | NiBr₂·3H₂O (0.2) | Manganese | 2,2′-bipyridine | 86 |

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing C(sp²)–C(sp²) bonds, making them ideal for the synthesis of unsymmetrical bipyridines. mdpi.com

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of a pyridylboronic acid or ester with a pyridyl halide or triflate. acs.orglibretexts.org This method is highly valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids. youtube.com A typical Suzuki reaction employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like sodium carbonate. mdpi.comyoutube.com While effective, the synthesis of bipyridines can sometimes be hampered by the strong coordination of the bipyridine product to the palladium center, which can decrease catalytic activity. mdpi.com

Negishi Coupling: The Negishi coupling is a powerful and reliable method for preparing bipyridines, known for its high yields, mild conditions, and excellent tolerance of various functional groups. orgsyn.orgorgsyn.org The reaction couples a pyridylzinc halide with a pyridyl halide or triflate, catalyzed by a palladium or nickel complex. orgsyn.orgwikipedia.org The necessary pyridylzinc reagents can be prepared through transmetallation from pyridyllithium compounds or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.orgorgsyn.org This method has been successfully used to synthesize various methyl-substituted 2,2'-bipyridines. chemeurope.com

Stille Coupling: The Stille coupling reaction utilizes organotin compounds (stannanes) as coupling partners for pyridyl halides. mdpi.comorganic-chemistry.org This method is highly reactive and can succeed where other coupling reactions might fail. mdpi.com Stille-type procedures have been employed to create a variety of functionalized 2,2'-bipyridines and more complex terpyridines on a multigram scale. acs.orgnih.gov A significant drawback, however, is the high toxicity of the organostannane reagents, which necessitates careful handling and purification procedures. mdpi.comorganic-chemistry.org The reaction is typically catalyzed by palladium complexes like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄. mdpi.commdpi.com

| Coupling Method | Organometallic Reagent | Electrophile | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki | Pyridylboronic acid/ester | Pyridyl halide/triflate | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Mild conditions, commercially available reagents. acs.org |

| Negishi | Pyridylzinc halide | Pyridyl halide/triflate | Pd(PPh₃)₄, Ni complexes | High yields, excellent functional group tolerance. orgsyn.orgwikipedia.org |

| Stille | Pyridylstannane | Pyridyl halide/triflate | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | High reactivity, but uses toxic tin reagents. mdpi.comacs.org |

The Ullmann reaction is a classical method for forming biaryl linkages, traditionally involving the copper-mediated homocoupling of aryl halides. mdpi.comnih.gov This technique is effective for creating symmetrical bipyridines. mdpi.com However, the traditional Ullmann coupling often requires harsh conditions, such as high temperatures (above 200 °C), and stoichiometric amounts of copper, which can limit its scope. mdpi.com More recent advancements include the development of nickel- and palladium-catalyzed cross-Ullmann couplings, which can join different heteroaryl halides and triflates under more manageable conditions, expanding the versatility of this approach. researchgate.net

Reductive Coupling Techniques for Halogenated Pyridines

Reductive coupling provides a direct route to symmetrical bipyridines from halogenated pyridine precursors. These reactions utilize a metal catalyst, typically based on nickel or palladium, in the presence of a reducing agent. nih.govpreprints.org The choice of reductant is critical to the reaction's success. For instance, in nickel-catalyzed systems, manganese powder is effective for the dimerization of 2-chloropyridines, whereas zinc can promote unwanted side reactions. nih.gov Some methodologies use alcohols, such as 1,4-butanediol (B3395766) or 3-pentanol, which can function as the solvent, a ligand, and the reductant, simplifying the reaction system by eliminating the need for additional reducing agents. mdpi.compreprints.org For example, Pd(OAc)₂ can catalyze the reductive homocoupling of bromopyridines in 1,4-butanediol under mild conditions with very low catalyst loading. mdpi.com

Electrochemical Synthesis Pathways for Bipyridine Cores

Electrochemical methods offer an alternative, sustainable approach to constructing the bipyridine core. These techniques can be used to drive reductive coupling reactions, often providing high yields. nih.gov The electrochemical coupling of mono- and dihalopyridines can be catalyzed by a nickel complex within an undivided electrochemical cell. mdpi.com This approach avoids the need for stoichiometric chemical reductants by using an electric current to drive the reaction. The electrochemical homocoupling has been shown to be an efficient method for synthesizing 2,2'-bipyrimidines, a related class of compounds, suggesting its applicability to bipyridine synthesis as well. nih.gov

C-H Activation and Decarboxylation Routes for Pyridine Coupling

Direct C-H activation is an increasingly important strategy in organic synthesis as it minimizes pre-functionalization steps. rsc.org For pyridine coupling, this can be combined with decarboxylation. One such method involves the palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines. mdpi.com Another route combines the decarboxylation of picolinic acid with the C-H activation of a second pyridine molecule to form 2,2'-bipyridine. mdpi.com These reactions often utilize an oxidant, such as silver oxide, to facilitate the process. mdpi.com Rhodium(III) has also been used to catalyze decarboxylative couplings to produce substituted pyridines. nih.gov This strategy, where the carboxylic acid acts as a traceless directing group before being removed, represents an efficient and atom-economical approach to forming substituted pyridine and bipyridine structures. nih.gov

Functionalization Reactions for Advanced Dimethyl-2,2'-bipyridine Derivatives (e.g., Halomethylation)

The functionalization of the methyl groups on dimethyl-2,2'-bipyridine scaffolds is a key strategy for creating more complex and versatile ligands. Halomethylation, in particular, provides a reactive handle for further chemical transformations.

One of the most effective methods for the halogenation of dimethyl-2,2'-bipyridines involves the use of trimethylsilyl (B98337) (TMS) intermediates. orgsyn.org This approach offers significant advantages, including nearly quantitative yields, a reduction in by-products, and the use of low-cost reagents. orgsyn.org The general process involves the deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA), followed by trapping the resulting anion with a silicon source (e.g., TMSCl) to form a silylmethyl intermediate. This intermediate then reacts with an electrophilic halide source, such as hexachloroethane (B51795) (C₂Cl₆) or bromine (Br₂), to yield the desired halomethyl-bipyridine derivative. orgsyn.orgresearchgate.net

This TMS-based methodology is not limited to di-halogenation. Monohalogenation can be achieved by carefully controlling the stoichiometry, specifically by using a reduced amount of the LDA base. orgsyn.org For instance, this controlled approach has been used to synthesize 5-bromomethyl-5'-methyl-2,2'-bipyridine with yields around 99% and 5-chloromethyl-5'-methyl-2,2'-bipyridine in yields over 60%. orgsyn.org However, the success of monohalogenation can be substrate-dependent, as demonstrated by the lower yield (35%) for the monobromination of 4,4'-dimethyl-2,2'-bipyridine (B75555). orgsyn.org

Beyond halomethylation, the reactive TMS-bipyridine intermediates can be reacted with other electrophiles, such as aldehydes and alkyl halides, to introduce different functional groups. orgsyn.org This versatility allows for the synthesis of a broad range of advanced bipyridine derivatives tailored for specific applications.

Alternative methods for the halogenation of methyl groups on pyridine rings include radical reactions. However, these methods often suffer from high reactivity and poor selectivity, leading to mixtures of different halogenated products. Another route involves the conversion of hydroxymethylbipyridine precursors, but this typically requires multiple synthetic steps. orgsyn.org

| Functionalization Method | Reagents | Key Features | Reported Yields |

| Halomethylation via TMS Intermediate | 1. LDA2. TMSCl3. Electrophilic Halide (e.g., C₂Cl₆, Br₂) | High yields, few by-products, cost-effective. orgsyn.org | ~99% (monobromination of 5,5'-dmbpy) orgsyn.org |

| Radical Halogenation | Radical Initiators (e.g., AIBN), Halogen Source (e.g., NBS) | High reactivity, poor selectivity, often yields mixtures. orgsyn.org | Variable, often low for specific products. |

| From Hydroxymethyl Precursors | Thionyl Chloride (SOCl₂) or similar halogenating agents. | Requires multi-step synthesis to obtain the precursor. orgsyn.org | Dependent on precursor synthesis. |

Coordination Chemistry of Dimethyl 2,2 Bipyridine Ligands

Fundamental Principles of Metal-Ligand Coordination with Dimethyl-2,2'-bipyridines

The coordination of dimethyl-2,2'-bipyridine ligands to metal centers is governed by a combination of steric and electronic effects, which arise from the presence and position of the methyl substituents on the bipyridine framework. 2,2'-Bipyridine (B1663995) (bpy) itself is a classic bidentate N,N'-heterocyclic ligand that forms stable complexes with a vast array of transition metals and main group elements. wikipedia.orgmdpi.com The two nitrogen atoms act as donor sites, chelating to the metal ion to form a stable five-membered ring. The planarity of the bipyridine rings facilitates electron delocalization, influencing the optical and redox properties of the resulting complexes. wikipedia.org

The introduction of methyl groups onto the bipyridine scaffold, creating dimethyl-2,2'-bipyridine isomers, significantly modulates these fundamental coordination principles. The primary effects are:

Electronic Effects: Methyl groups are electron-donating through an inductive effect. This increases the electron density on the pyridine (B92270) rings and, consequently, on the nitrogen donor atoms. sci-hub.st This enhanced basicity can lead to stronger metal-ligand bonds. The position of the methyl groups influences the electronic properties of the resulting metal complexes, which in turn affects their reactivity, redox potentials, and photophysical characteristics. sci-hub.stresearchgate.net For example, electron-donating groups can increase the catalytic activity of some complexes by making the metal center more electron-rich. researchgate.net

The interplay between these steric and electronic factors is crucial in determining the structure, stability, and reactivity of metal complexes with dimethyl-2,2'-bipyridine ligands. The specific isomer of the dimethyl-bipyridine ligand used has a profound impact on the resulting coordination chemistry, allowing for the fine-tuning of the properties of the metal complexes for various applications. sci-hub.stresearchgate.net

Complexation with Various Transition and Main Group Metals

Iron(II) Complexes and their Coordination Behavior

The coordination of 6,6'-dimethyl-2,2'-bipyridine (B1328779) (dmbpy) with iron(II) is heavily influenced by the steric hindrance imposed by the methyl groups adjacent to the nitrogen donor atoms. Unlike the unsubstituted 2,2'-bipyridine (bpy), which readily forms stable tris-chelate complexes, [Fe(bpy)₃]²⁺, with iron(II), the 6,6'-dimethylated analogue exhibits distinct coordination behavior. mdpi.comiucr.org

When reacting anhydrous iron(II) chloride with dmbpy in non-aqueous media, a yellow, high-spin, tetrahedral complex, [FeCl₂(dmbpy)], is formed. researchgate.net This is in stark contrast to the typical octahedral complexes formed with bpy. The steric bulk of the methyl groups in the 6 and 6' positions prevents the coordination of more than one dmbpy ligand in this context. researchgate.netresearchgate.net

Interestingly, the reaction conditions play a critical role. When iron(II) chloride tetrahydrate is reacted with dmbpy in acidic aqueous solutions (a common method for preparing [Fe(bpy)₃]²⁺), the iron complex of dmbpy is not the primary product. Instead, protonated forms of the ligand are isolated as counter-ions to tetrachloroferrate(II) anions, yielding salts like [H₂dmbpy][FeCl₄] and [Hdmby][FeCl₄]. researchgate.netresearchgate.net This highlights how the steric hindrance of the 6,6'-dimethyl groups can be overcome by protonation of the ligand, preventing its coordination to the iron(II) center altogether under these conditions.

The structural and magnetic properties of these iron(II)-dmbpy complexes have been investigated. For example, [FeCl₂(dmbpy)] has been characterized crystallographically, confirming its tetrahedral geometry. researchgate.net

Table 1: Selected Iron(II) Complexes with Dimethyl-2,2'-bipyridine

| Complex Formula | Ligand | Geometry | Key Findings | Reference(s) |

|---|---|---|---|---|

| [FeCl₂(dmbpy)] | 6,6'-dimethyl-2,2'-bipyridine | Tetrahedral | Forms in non-aqueous media; high-spin complex. | researchgate.net |

| [H₂dmbpy][FeCl₄] | 6,6'-dimethyl-2,2'-bipyridine (protonated) | N/A (salt) | Forms in acidic aqueous solution; ligand is protonated and acts as a counter-ion. | researchgate.netresearchgate.net |

| [Hdmby][FeCl₄] | 6,6'-dimethyl-2,2'-bipyridine (protonated) | N/A (salt) | Forms in acidic aqueous solution; ligand is protonated and acts as a counter-ion. | researchgate.netresearchgate.net |

Ruthenium(II/III) Complexes and their Electronic Structure

Ruthenium complexes containing dimethyl-2,2'-bipyridine ligands are of significant interest due to their rich photophysical and electrochemical properties. The substitution of methyl groups on the bipyridine frame allows for the fine-tuning of the electronic structure of these complexes.

Ruthenium(II) complexes with the general formula [Ru(bpy)₃]²⁺ (where bpy can be a substituted bipyridine) are well-studied for their metal-to-ligand charge transfer (MLCT) transitions. researchgate.netmdpi.com The electronic structure of these complexes is characterized by a highest occupied molecular orbital (HOMO) that is largely localized on the ruthenium d-orbitals and a lowest unoccupied molecular orbital (LUMO) that is primarily centered on the π* orbitals of the bipyridine ligands. mdpi.com

The introduction of electron-donating methyl groups on the bipyridine ligand, as in 6,6'-dimethyl-2,2'-bipyridine (dmbpy), affects both the steric and electronic properties of the resulting ruthenium complexes. acs.org The methyl groups increase the electron density on the ligand, which in turn influences the energy of the metal and ligand orbitals. This can lead to a red shift in the absorption and emission spectra of the complexes.

For example, in complexes of the type [Ru(Rtpy)(NN)(CH₃CN)]²⁺ (where NN is a dimethyl-substituted bipyridine), the methyl groups have been shown to have profound steric and electronic effects that determine the complex's reactivity. sci-hub.st While electron-donating groups in the para position exhibit expected electronic effects, a methyl group in the ortho position (6-position) imposes significant steric strain. sci-hub.st This steric clash can facilitate the dissociation of other ligands, such as acetonitrile, opening up coordination sites for catalytic reactions. sci-hub.st

Table 2: Spectroscopic and Electrochemical Data for Selected Ruthenium Complexes

| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Redox Potential (V vs. ref) | Reference(s) |

|---|---|---|---|---|

| [Ru(dmbpy)(CO)₂Cl₂] | Not specified | Not specified | Not specified | acs.org |

| [Ru(tpy)(6-mbpy)(CH₃CN)]²⁺ | Not specified | Not specified | E₁/₂ = +1.27 (RuIII/II) | sci-hub.st |

Note: Specific data points are often highly dependent on the solvent and experimental conditions.

Rhodium(III) Complexes in Catalytic Systems

Rhodium(III) complexes featuring dimethyl-2,2'-bipyridine ligands are notable for their applications in various catalytic transformations. The pentamethylcyclopentadienyl (Cp*) rhodium(III) framework, in particular, has been a subject of study for reactions such as the regioselective reduction of nicotinamide (B372718) coenzymes like NAD⁺. researchgate.netnih.gov

The coordination of 6,6'-dimethyl-2,2'-bipyridine (6,6'-Me₂bpy) to a [CpRh(III)] core results in complexes like [CpRh(6,6'-Me₂bpy)(H₂O)]²⁺. researchgate.net The methyl groups in the 6,6'-positions exert a significant steric influence, which can affect the catalytic activity. While electron-donating substituents on the bipyridine ligand generally increase the catalytic efficiency for NAD⁺ reduction, the steric hindrance from 6-position substituents can slow down the catalytic reaction. researchgate.net This is attributed to the steric clash affecting the approach of the substrate to the rhodium center.

The steric effect of the 6,6'-dimethyl groups is also evident in the crystal structures of these complexes. For instance, an elongation of the rhodium-nitrogen bond distances has been observed as a consequence of this steric hindrance. researchgate.net Despite the potential slowing of the reaction rate, these rhodium complexes are effective catalysts. The catalytic cycle often involves the formation of a rhodium-hydride intermediate, which acts as the active species for hydride transfer. researchgate.net

The synthesis of these rhodium complexes often starts from a chloro-precursor, such as [Cp*Rh(N^N)Cl]⁺, where the chloride ligand can be readily displaced by a solvent molecule like water to generate the catalytically active aqua complex. researchgate.net

Table 3: Rhodium(III) Complexes with Dimethyl-2,2'-bipyridine in Catalysis

| Complex | Catalytic Reaction | Key Structural Feature | Effect of Methyl Groups | Reference(s) |

|---|---|---|---|---|

| [Cp*Rh(6,6'-Me₂bpy)(H₂O)]²⁺ | Reduction of NAD⁺ analogues | Steric hindrance from 6,6'-methyl groups | Slows down the catalytic reaction due to steric effects, but the complex remains an effective catalyst. | researchgate.net |

| [Cp*Rh(N^N)Cl]⁺ (N^N = substituted bpy) | Precursor for catalysts | N/A | Substituent position influences electrochemical and catalytic properties. | researchgate.net |

Copper(I/II) Complexes and Oxidation Studies

The coordination chemistry of copper with dimethyl-2,2'-bipyridine ligands is rich, with both copper(I) and copper(II) forming a variety of complexes. The steric and electronic properties of the ligands play a crucial role in determining the geometry and reactivity of these complexes.

Copper(I) Complexes: Copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridines have been synthesized for applications such as dye-sensitized solar cells. researchgate.netrsc.org The steric bulk of the 6,6'-dimethyl groups forces a distorted tetrahedral geometry around the Cu(I) center in bis-ligand complexes like [Cu(dmbpy)₂]⁺. nih.govdyenamo.se This distortion is a direct consequence of the steric hindrance between the methyl groups of the two bipyridine ligands. nih.gov These complexes are part of a redox couple (Cu(I)/Cu(II)) whose potential can be tuned by the substituents on the bipyridine ligand. dyenamo.se For instance, the Cu(dmbpy)₂⁺/²⁺ couple has a slightly higher redox potential than the prototypical Cu(dmp)₂⁺/²⁺ complex (where dmp is 2,9-dimethyl-1,10-phenanthroline). dyenamo.se

Copper(II) Complexes: Copper(II) readily forms complexes with various dimethyl-2,2'-bipyridine isomers. For example, with 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbp), a range of Cu(II) bromide complexes have been isolated, including monomers like (dmbp)CuBr₂ and five-coordinate species such as [Cu(dmbp)₂Br]⁺. researchgate.net The coordination geometry around the Cu(II) ion in these complexes can vary significantly, adopting square pyramidal, trigonal bipyramidal, or octahedral arrangements depending on the stoichiometry and the presence of other coordinating species. researchgate.netiucr.orgnih.gov

Oxidation Studies: The oxidation of Cu(I) to Cu(II) in these complexes is a key process in their application as redox mediators. The electron self-exchange rate for the Cu(dmbp)₂²⁺/⁺ couple (where dmbp = 6,6'-dimethyl-2,2'-bipyridine) has been measured, providing insight into the kinetics of the electron transfer process. cdnsciencepub.com The rates of oxidation of Cu(I) complexes and reduction of Cu(II) complexes with various reagents have been studied to understand the factors governing their redox reactivity. cdnsciencepub.com

Table 4: Selected Copper Complexes with Dimethyl-2,2'-bipyridine

| Complex Formula | Copper Oxidation State | Geometry | Application/Study | Reference(s) |

|---|---|---|---|---|

| [Cu(dmbpy)₂]⁺ (dmbpy = 6,6'-dimethyl-2,2'-bipyridine) | I | Distorted Tetrahedral | Dye-sensitized solar cells | nih.govresearchgate.netrsc.orgdyenamo.se |

| [Cu(dmbp)₂Br]⁺ (dmbp = 4,4'-dimethyl-2,2'-bipyridine) | II | Distorted Trigonal Bipyramidal | Structural chemistry studies | researchgate.net |

| (dmbp)CuBr₂ (dmbp = 4,4'-dimethyl-2,2'-bipyridine) | II | Stacked Planar Monomers | Structural chemistry studies | researchgate.net |

Zinc(II) Complexes and Structural Characterization

Zinc(II), having a d¹⁰ electron configuration, forms complexes where the geometry is primarily dictated by the steric requirements of the ligands and the coordination number of the metal ion. With dimethyl-2,2'-bipyridine ligands, zinc(II) typically forms four-coordinate, distorted tetrahedral complexes.

For instance, the complex dichlorido(6-methyl-2,2'-bipyridine-κ²N,N')zinc(II), [ZnCl₂(C₁₁H₁₀N₂)], features a zinc(II) atom coordinated by the two nitrogen atoms of the bidentate 6-methyl-2,2'-bipyridine (B1582009) ligand and two chloride ions, resulting in a distorted tetrahedral geometry. nih.gov Similarly, the complex with 4,4'-dimethyl-2,2'-bipyridine, [ZnCl₂(C₁₂H₁₂N₂)], also adopts a distorted tetrahedral coordination sphere. iucr.orgresearchgate.net

The degree of distortion from an ideal tetrahedral geometry is often influenced by the bite angle of the bipyridine ligand, which is typically around 80° for divalent 3d metal ions. mdpi.com In some cases, the zinc(II) center can achieve a higher coordination number. For example, in a complex with two acrylate (B77674) ligands and one 2,2'-bipyridine, [Zn(2,2'-bipy)(C₃H₃O₂)₂], the zinc ion is six-coordinated in a distorted octahedral environment. nih.gov

Table 5: Structural Data for Selected Zinc(II) Complexes with Dimethyl-2,2'-bipyridine

| Complex Formula | Ligand | Coordination Geometry | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| [ZnCl₂(C₁₁H₁₀N₂)] | 6-methyl-2,2'-bipyridine | Distorted Tetrahedral | Four-coordinate Zn(II) center. | nih.gov |

| [ZnCl₂(C₁₂H₁₂N₂)] | 4,4'-dimethyl-2,2'-bipyridine | Distorted Tetrahedral | Four-coordinate Zn(II) center. | iucr.orgresearchgate.net |

| [Zn(py-2py)Cl₂] | dimethyl 2,2′-bipyridine-4,5-dicarboxylate | Distorted Tetrahedral | Four-coordinate Zn(II) center. | mdpi.comresearchgate.net |

| [Zn(2,2'-bipy)(C₃H₃O₂)₂] | 2,2'-bipyridine | Distorted Octahedral | Six-coordinate Zn(II) center with acrylate co-ligands. | nih.gov |

Tungsten(IV) Complexes and Cyanido Ligand Interactions

The coordination chemistry of tungsten(IV) with dimethyl-2,2'-bipyridine ligands has been explored, particularly in the context of cyanido complexes. The thermal decomposition of starting materials like (XMebpyH)3(H3O)[W(CN)8]·3H2O, where XMebpy represents 4,4′-dimethyl-2,2′-bipyridine or 5,5′-dimethyl-2,2′-bipyridine, in glycerol (B35011) leads to the formation of [W(CN)6(XMebpy)]2− anions. mdpi.com These anions have been isolated with various cations, including tetraphenylphosphonium (B101447) (PPh4+), tetraphenylarsonium (AsPh4+), potassium (K+), rubidium (Rb+), and cesium (Cs+). mdpi.com

Interestingly, attempts to synthesize analogous complexes with the 6,6'-dimethyl-2,2'-bipyridine (6,6'-dmbpy) ligand were unsuccessful. mdpi.com The reaction mixtures did not yield the expected purple product, likely due to steric hindrance from the methyl groups positioned close to the nitrogen atoms of the pyridine rings, which would interfere with coordination to the tungsten center and interaction with the cyanido ligands. mdpi.com

Homoleptic Rare Earth Metal Complexes

Homoleptic tris(6,6′-dimethyl-2,2′-bipyridine) rare earth metal complexes with the general formula M(κ2-dmbp)3 have been synthesized for a range of rare earth elements, including Yttrium (Y), Terbium (Tb), Dysprosium (Dy), Holmium (Ho), and Erbium (Er). rsc.org The synthesis involves the in situ reduction of three equivalents of 6,6′-dimethyl-2,2′-bipyridine (dmbp) with excess KC8 in the presence of one equivalent of a rare earth metal trihalide. rsc.org

Characterization of these complexes through X-ray crystallography, spectroscopy (UV-Vis-NIR, IR), elemental analysis, and magnetic measurements has provided insights into their electronic structure. rsc.org The data confirm the presence of a trivalent rare earth metal cation and three dmbp radical anions. rsc.org For the Yttrium complex, Y(κ2-dmbp)3, the two parallel dmbp radical anions are antiferromagnetically coupled. rsc.org In the case of paramagnetic rare earth metal ions, a weak ferromagnetic interaction is observed at room temperature between the metal ion and the remaining dmbp radical. rsc.org

Other Metal Complexes (e.g., Palladium(II), Platinum(II), Cobalt(II), Molybdenum(II), Rhenium(I), Indium(III), Uranium)

The 3,6'-dimethyl-2,2'-bipyridine ligand and its isomers form complexes with a variety of other transition metals.

Palladium(II) and Platinum(II): Pseudo-square-planar complexes of platinum(II) with 4,4'-, 5,5'-, and 6,6'-dimethyl-2,2'-bipyridine isomers have been synthesized and structurally characterized. nih.gov While the 4,4'- and 5,5'- isomers show only minor distortions, the 6,6'-isomer (6,6'-Me2bipy) in (6,6'-Me2bipy)PtCl2 is highly distorted due to steric repulsion between the methyl groups and the cis-chloro ligands. nih.gov Palladium(II) complexes with bipyridine derivatives have also been synthesized and show potential applications in catalysis. scirp.orgtandfonline.comiucr.org

Cobalt(II): Cobalt(II) forms complexes with dimethyl-bipyridine ligands, such as [Co(5,5′-dmbipy)2(NCS)2] and [Co(5,5′-dmbipy)3][Co(NCS)4]. tandfonline.com In the complex [CoBr2(C12H12N2)], where C12H12N2 is 6,6'-dimethyl-2,2'-bipyridine, the Co(II) atom adopts a distorted tetrahedral geometry. nih.gov The catalytic activity of cobalt(II) decanoate (B1226879) in the decomposition of hydroperoxide is influenced by the addition of 2,2'-bipyridine derivatives, with electron-donating groups on the ligand generally increasing activity, though steric hindrance from 6,6'-dimethyl-2,2'-bipyridine can counteract this effect. oup.com

Molybdenum(II): Molybdenum can form complexes with 2,2'-bipyridine, such as Mo(CO)4(bipy). wikipedia.org

Rhenium(I): Tricarbonyl rhenium(I) complexes with diimine ligands, including dimethyl-2,2'-bipyridine derivatives, have been studied for their role in CO2 reduction. nih.govosti.govacs.orgamericanelements.com

Indium(III): Indium(III) forms complexes with various substituted bipyridine ligands. For instance, [In(5,5'-DiMeBiPy)Cl3(DMSO)] has been synthesized and characterized, revealing a distorted octahedral geometry around the indium center. scispace.comnih.gov

Uranium: Uranium complexes with 2,2'-bipyridine and its derivatives have been prepared, where the bipyridine ligand can act as a neutral ligand or a radical anion. nih.govpurdue.edumdpi.comresearchgate.net For example, in some uranium(IV) complexes, the bipyridine ligand is coordinated as a radical anion, while in others, it remains neutral. nih.gov

Structural Elucidation of Metal Complexes via Crystallography

X-ray crystallography has been a crucial tool for determining the three-dimensional structures of metal complexes containing dimethyl-2,2'-bipyridine ligands, revealing key details about coordination geometries and intermolecular interactions.

For instance, the crystal structure of [CoBr2(C12H12N2)] (C12H12N2 = 6,6'-dimethyl-2,2'-bipyridine) shows a distorted tetrahedral geometry around the cobalt(II) center, with the Co-N bond lengths being approximately 2.037 Å and 2.044 Å, and Co-Br bond lengths around 2.359 Å. nih.gov The structure is further stabilized by intermolecular C-H···Br hydrogen bonds and π-π stacking interactions between the pyridine rings, with a centroid-centroid distance of 3.725 Å. nih.gov

In the case of platinum(II) complexes, crystallography has highlighted the significant steric influence of the methyl groups. The complex (6,6'-Me2bipy)PtCl2 exhibits a highly distorted structure with a large bowing angle of 19.2° between the two pyridyl rings. nih.gov This distortion is attributed to the repulsion between the 6,6'-methyl groups and the cis-chloro ligands. nih.gov

The crystal structure of the indium(III) complex, [In(5,5'-DiMeBiPy)Cl3(DMSO)], reveals a distorted octahedral geometry. scispace.com The indium center is coordinated to the two nitrogen atoms of the 5,5'-dimethyl-2,2'-bipyridine ligand, three chlorine atoms, and the oxygen atom of a dimethyl sulfoxide (B87167) (DMSO) molecule. scispace.com

Homoleptic rare earth metal complexes, M(κ2-dmbp)3, have also been extensively studied by X-ray crystallography, confirming their structures and providing the basis for understanding their magnetic properties. rsc.org Similarly, the structures of various other metal complexes with dimethyl-bipyridine ligands, including those of rhodium, cadmium, and copper, have been elucidated through crystallographic methods. researchgate.netnih.govresearchgate.net

Electronic Properties and Metal-to-Ligand Charge Transfer (MLCT) Phenomena in Complexes

Complexes of dimethyl-2,2'-bipyridine often exhibit interesting electronic properties, most notably metal-to-ligand charge transfer (MLCT) transitions. These transitions, where an electron is excited from a metal-centered orbital to a ligand-centered orbital, are frequently observed in the UV-Vis spectra of these compounds.

In tungsten(IV) cyanido complexes with 4,4'- and 5,5'-dimethyl-2,2'-bipyridine, the introduction of methyl substituents on the bipyridine ligand leads to an increase in the energy of the MLCT band compared to the unsubstituted bipyridine complex. mdpi.com For example, in acetonitrile, the MLCT band energy increases by 2.50 kJ/mol for the 4,4'-dimethyl derivative and by 8.03 kJ/mol for the 5,5'-dimethyl derivative. mdpi.com

Rhenium(I) tricarbonyl complexes with bipyridine ligands are well-known for their MLCT photochemistry and have been investigated for applications in photocatalysis, such as the reduction of CO2. wikipedia.orgnih.gov The electronic properties of these and other transition metal bipyridine complexes are often studied using cyclic voltammetry, which provides information about their redox potentials. mdpi.comoup.comwikipedia.org

In some uranium complexes, the bipyridine ligand can be redox-active, existing as a radical anion. nih.govresearchgate.net This has been confirmed by spectroscopic methods and X-ray crystallography, which show distortions in the bipyridine ligand consistent with its reduction. researchgate.net The electronic structure of homoleptic rare earth metal complexes with 6,6'-dimethyl-2,2'-bipyridine also involves radical anionic ligands, influencing the magnetic properties of these compounds. rsc.org

Influence of Methyl Substitution on Coordination Geometry, Stereochemistry, and Ligand Field Effects

The position of methyl substitution on the 2,2'-bipyridine ring has a profound influence on the coordination geometry, stereochemistry, and ligand field effects of the resulting metal complexes.

Coordination Geometry and Stereochemistry:

The steric hindrance introduced by methyl groups, particularly at the 6 and 6' positions, can cause significant distortions from ideal geometries. In platinum(II) complexes of the type (Me2bipy)PtCl2, the 6,6'-dimethyl isomer induces a large bowing of the pyridyl rings to avoid clashes between the methyl groups and the cis-chloro ligands. nih.gov This steric repulsion can also influence the coordination number and geometry. For example, the use of 6,6'-dimethyl-2,2'-bipyridyl is a common strategy to create distorted tetrahedral complexes, as seen in [Cu(dmbpy)2]+ cations. nih.gov

In tris-chelate complexes, such as those of ruthenium(II), methyl substitution at the 6 and 6' positions leads to a significant deviation from regular octahedral geometry. researchgate.net The average Ru-N bond distance increases with the number of methyl groups, from 2.063 Å in the tris(2-methyl-1,10-phenanthroline) complex to 2.119 Å in the tris(6,6'-dimethyl-2,2'-bipyridine) complex. researchgate.net The latter exhibits pronounced inter-ligand forces, resulting in gross angular distortion. researchgate.net

The stereochemistry of coordination can also be controlled by methyl substitution. In some cases, the presence of a methyl group on a chiral ligand can lead to the stereoselective formation of a particular diastereomer of a metal complex. researchgate.net

Ligand Field Effects:

The electronic nature of the methyl group, being electron-donating, can also influence the ligand field strength and the electronic properties of the complex. This is evident in the shift of MLCT bands to higher energies in tungsten(IV) cyanido complexes upon methyl substitution on the bipyridine ligand. mdpi.com In cobalt(II)-catalyzed reactions, the electron-donating property of methyl groups on the bipyridine ligand can increase the electron density on the cobalt ion, leading to enhanced catalytic activity. oup.com However, this electronic effect can be overshadowed by the steric hindrance imposed by the methyl groups, as observed for the 6,6'-dimethyl-2,2'-bipyridine ligand. oup.com

Catalytic Applications of Dimethyl 2,2 Bipyridine Metal Complexes

Homogeneous Catalysis Utilizing Dimethyl-2,2'-bipyridine Ligands

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis, enabling efficient and selective transformations. The performance of a homogeneous catalyst is intrinsically linked to the nature of the ligand coordinated to the metal center. The 3,6'-Dimethyl-2,2'-bipyridine ligand, with its unique substitution pattern, offers a distinct steric and electronic environment that can be harnessed to modulate the reactivity of metal catalysts.

Catalysis in Carbon Dioxide Reduction

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals and fuels is a critical area of sustainable chemistry research. Molecular electrocatalysts and photocatalysts based on transition metal complexes have shown significant promise in this field. The bipyridine ligand framework is a common feature in many of these catalysts, and its modification is a key strategy for improving catalytic performance.

Ruthenium-Based Catalysts and Mechanistic Insights

Ruthenium-based polypyridyl complexes are among the most studied catalysts for the electrochemical and photochemical reduction of CO₂. The catalytic cycle generally involves the reduction of the metal complex, followed by the binding and activation of CO₂, and subsequent protonation and cleavage of a C-O bond to release products such as carbon monoxide (CO) or formate (HCOO⁻).

A detailed theoretical investigation into the mechanism of CO₂ reduction by [Ru(bpy)₂(CO)₂]²⁺ (where bpy = 2,2'-bipyridine) provides a foundational understanding. The proposed catalytic cycle involves:

Two-electron reduction of the initial complex and loss of a CO ligand to form [Ru(bpy)₂(CO)]⁰.

Protonation of this species to generate a hydride complex, [Ru(bpy)₂(CO)H]⁺.

Nucleophilic attack of the hydride on CO₂ to form a formate complex, [Ru(bpy)₂(CO)(OCHO)]⁺.

Release of formic acid.

Re-coordination of CO to regenerate the initial catalyst. diva-portal.org

The introduction of methyl substituents on the bipyridine ligands, such as in this compound, can influence this cycle. The electron-donating nature of the methyl groups can increase the electron density on the ruthenium center, potentially facilitating the initial reduction steps and enhancing the nucleophilicity of the hydride intermediate. However, the steric hindrance introduced by the methyl groups can also affect the binding of CO₂ and the stability of the intermediates.

A study on ruthenium polypyridyl catalysts highlighted that the introduction of a methyl group in the ortho position of the N,N-ligand, trans to the acetonitrile (MeCN) ligand, facilitates the dissociation of MeCN and subsequent CO₂ reduction. nih.gov This suggests that the strategic placement of methyl groups, as in this compound, could lower the overpotential for CO₂ reduction. nih.gov

| Catalyst Precursor | Product(s) | Mechanistic Feature |

| [Ru(bpy)₂(CO)₂]²⁺ | Formic Acid | Involves a hydride intermediate and CO ligand dissociation/re-association. diva-portal.org |

| Polypyridyl Ru(II) catalysts | CO₂ reduction products | Methyl substitution on the bipyridine ligand can lower the overpotential. nih.gov |

Catalytic Hydrogenation and Reduction Reactions

Catalytic hydrogenation and other reduction reactions are fundamental processes in organic synthesis, used for the conversion of unsaturated compounds to their saturated counterparts and the reduction of various functional groups. The design of effective catalysts for these transformations often relies on the use of specific ligands to control the activity and selectivity of the metal center.

Regioselective Reduction of NAD(+) Analogues

The regeneration of nicotinamide (B372718) adenine dinucleotide (NADH) from its oxidized form (NAD⁺) is a crucial process in many biocatalytic systems. The development of synthetic catalysts that can mimic this process with high regioselectivity is of significant interest. Rhodium complexes containing bipyridine ligands have been shown to be effective catalysts for the regioselective reduction of NAD⁺ models.

The mechanism of this reduction is proposed to involve the coordination of the amide group of the NAD⁺ model to the rhodium center, which directs the hydride transfer to the C4 position of the nicotinamide ring, leading to the formation of the biologically active 1,4-NADH analogue. nih.govnih.gov The steric and electronic properties of the bipyridine ligand can influence the efficiency and selectivity of this process. While specific studies on the use of this compound in this context are limited, the presence of methyl groups could potentially modulate the binding of the NAD⁺ analogue and the subsequent hydride transfer step.

Enantioselective Reductions of Carbonyl Compounds

The enantioselective reduction of prochiral carbonyl compounds to chiral alcohols is a highly valuable transformation in the synthesis of pharmaceuticals and other fine chemicals. organic-chemistry.org This is often achieved using chiral transition metal catalysts. While the this compound ligand itself is not chiral, it can be incorporated into chiral-at-metal complexes or used in conjunction with chiral auxiliaries to induce enantioselectivity.

The development of transition metal-catalyzed enantioselective reductions often employs chiral ligands to create an asymmetric environment around the metal center. organic-chemistry.org Although there is a lack of specific examples in the literature detailing the use of this compound for the enantioselective reduction of carbonyl compounds, the principles of asymmetric catalysis suggest that its incorporation into a well-designed chiral catalytic system could potentially lead to enantioselective transformations. The steric profile of the this compound ligand would play a crucial role in the differentiation of the enantiotopic faces of the carbonyl substrate.

Cross-Coupling Catalysis with Dimethyl-2,2'-bipyridine Complexes

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and are widely used in academic and industrial research. The choice of ligand is critical for the success of these reactions, influencing the catalyst's stability, activity, and selectivity. Bipyridine-based ligands have been extensively used in various cross-coupling reactions.

While specific, detailed studies on the application of this compound in well-known cross-coupling reactions like the Suzuki-Miyaura, Heck, Sonogashira, or Kumada couplings are not extensively reported, the general principles of ligand effects in these reactions can provide some insights. The steric and electronic properties imparted by the methyl groups on the bipyridine ring can affect the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycles of these reactions. For instance, in nickel-catalyzed cross-coupling reactions, the substituents on the bipyridine ligand have been shown to significantly impact the properties and catalytic performance of the nickel complexes. Further investigation is needed to explore the full potential of this compound in this important area of catalysis.

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed reaction mechanisms of these catalytic systems is crucial for designing more efficient and robust catalysts. This involves identifying key reactive intermediates and elucidating the precise sequence of elementary steps that constitute the catalytic cycle.

The catalytic reduction of CO₂ by metal complexes with dimethyl-2,2'-bipyridine ligands proceeds through a series of short-lived, or transient, intermediates. Advanced spectroscopic techniques, such as transient infrared (IR) spectroscopy and spectroelectrochemistry, have been instrumental in detecting and characterizing these species.

For ruthenium-based catalysts, such as trans(Cl)-[Ru(X,X′-dimethyl-2,2′-bipyridine)(CO)₂Cl₂], the activation pathway is complex. nih.gov Following an initial electron transfer from a photosensitizer, the catalytic cycle involves several rapid steps, including the loss of a chloride ligand, its replacement by a solvent molecule, and a subsequent ligand rearrangement. nih.gov These processes occur on timescales ranging from tens of nanoseconds to tens of microseconds. nih.gov In the specific case of the trans(Cl)-[Ru(6,6′-dimethyl-2,2′-bipyridine)(CO)₂Cl₂] complex, a second reduction and protonation lead to the formation of a stable hydride species, RuII(6,6′-dmbpy)(CO)₂ClH, which is a key intermediate in the catalytic cycle. nih.govacs.org For complexes with less steric hindrance, such as the 5,5'-dimethyl-2,2'-bipyridine variant, dimerization of the reduced species can occur, leading to different reaction pathways. nih.govacs.org

The number and position of methyl groups on the 2,2'-bipyridine (B1663995) ligand profoundly influence the catalyst's performance through a combination of steric and electronic effects. researchgate.net These effects can alter the redox properties of the metal center, the stability of intermediates, and the energy barriers of key reaction steps.

Electronic Effects: Methyl groups are weakly electron-donating. This property can modulate the electron density at the metal center. nih.gov For instance, in tungsten cyanido complexes with 4,4'- and 5,5'-dimethyl-2,2'-bipyridine, the methyl substituents increase the energy of the metal-to-ligand charge transfer (MLCT) band compared to the unsubstituted bipyridine complex. mdpi.com In rhenium-based CO₂ reduction catalysts, the 5,5'-dimethyl substitution enhances catalytic activity compared to the unsubstituted ligand. researchgate.net This is attributed to the favorable electronic influence of the methyl groups, which increases electron density on the metal, facilitating the reduction of CO₂.

Steric Effects: Steric hindrance, created by the physical bulk of the methyl groups, plays a crucial and sometimes dominant role in determining the reaction pathway and catalytic efficiency. researchgate.net

3,3'-Position: Methyl groups in the 3,3'-positions of the bipyridine ligand have been shown to decrease the catalytic activity of rhenium complexes. researchgate.net This negative effect is attributed to steric hindrance that may impede the optimal geometry for CO₂ binding or subsequent reaction steps. researchgate.net

6,6'-Position: In contrast, placing methyl groups at the 6,6'-positions, adjacent to the nitrogen donor atoms, often has a significant positive impact. This steric bulk can prevent catalyst deactivation through dimerization, a common issue with planar bipyridine ligands. nih.govacs.org In ruthenium complexes, the steric strain between the 6,6'-methyl groups and equatorial carbonyl ligands can be released through ligand rearrangement, influencing the reaction pathway. nih.gov This steric pressure can also facilitate the dissociation of other ligands, opening up coordination sites for the substrate. nih.gov For nickel-based catalysts in cross-electrophile coupling reactions, bulky substituents in the 6,6'-positions can stabilize key Ni(I) intermediates. nih.gov However, excessive steric bulk can also hinder the initial coordination of the ligand to the metal center. nih.gov

The interplay between these effects is summarized in the table below, based on findings for rhenium-based CO₂ electrocatalysts. researchgate.net

Turnover Numbers and Catalytic Performance Studies

The performance of a catalyst is quantified by metrics such as the turnover number (TON) and turnover frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before it deactivates, while TOF is the rate of these conversions (turnovers per unit time).

For ruthenium-based water oxidation catalysts bearing a 2,2'-bipyridine-6,6'-dicarboxylate ligand, turnover numbers ranging from 50 to 3200 have been reported, with TOF values greater than 100 s⁻¹ being observed. acs.org

In the context of CO₂ reduction, modifying the dimethyl-bipyridine ligand has a direct impact on these performance indicators. For a series of Ru(II) polypyridyl complexes, the introduction of electron-donating methyl groups para to the heteroatoms (e.g., in the 4,4' or 5,5' positions) leads to an increase in turnover frequencies, albeit at a higher overpotential. nih.gov In contrast, nickel catalysts for cross-electrophile coupling reactions show a decrease in turnover frequencies when bulkier substituents are present in the 6,6' positions of the bipyridine ligand. nih.gov

The table below presents catalytic performance data for various dimethyl-2,2'-bipyridine metal complexes in different reactions.

Applications in Materials Science and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The incorporation of bipyridine-based ligands into metal-organic frameworks (MOFs) and coordination polymers is a well-established strategy for creating materials with tailored properties for catalysis, gas storage, and sensing. The methyl groups on the bipyridine ring can influence the framework's topology, porosity, and functional properties.

Research has shown that the steric hindrance introduced by methyl groups can significantly impact the catalytic activity of MOFs. For instance, a palladium-containing MOF with 6,6'-dimethyl-[2,2'-bipyridine]-5,5'-dicarboxylic acid as a linker exhibited dramatically enhanced activity in Suzuki-Miyaura cross-coupling reactions compared to analogous MOFs with less sterically hindered bipyridine linkers. iastate.edu The methyl groups at the 6 and 6' positions create a specific geometry around the palladium active site that promotes the catalytic cycle. iastate.edu

Similarly, a series of new metal-organic frameworks based on Mn(II) and various chelating N-donor ligands, including 5,5'-dimethyl-2,2'-bipyridyl and 4,4'-dimethyl-2,2'-bipyridyl, have been synthesized. nih.gov The bulkiness of the dimethyl-bipyridyl ligand was found to influence the dimensionality and structure of the resulting coordination polymer. nih.govnih.gov

Supramolecular Assemblies and Helical Architectures

The directional nature of metal-ligand coordination and other non-covalent interactions make bipyridine derivatives excellent building blocks for the construction of complex supramolecular assemblies and helical structures. The substitution pattern of the methyl groups can play a crucial role in directing the self-assembly process.

For example, the spontaneous resolution of 2,2'-bipyridyl-3,3'-dicarboxylic acid upon crystallization leads to the formation of a helical structure through strong hydrogen bonding. researchgate.net While this is a different isomer, it illustrates how the positioning of functional groups on the bipyridine core can induce chirality and higher-order structures. Furthermore, the spontaneous assembly of double-stranded helicates from oligobipyridine ligands and copper(I) cations has been reported, demonstrating the ability of these ligands to form intricate, helical architectures. sigmaaldrich.com

Despite these examples with other isomers, there is a lack of specific studies in the surveyed literature that describe the use of 3,6'-Dimethyl-2,2'-bipyridine in the formation of specific supramolecular assemblies or helical architectures.

Organic Electronics (e.g., Organic Light-Emitting Diodes, Photovoltaic Cells)

Bipyridine-based metal complexes, particularly those of ruthenium and iridium, are well-known for their application in organic light-emitting diodes (OLEDs) due to their favorable photophysical properties, such as strong luminescence and long excited-state lifetimes. The electronic properties of the bipyridine ligand can be tuned by the introduction of substituents like methyl groups.

Research on iridium(III) complexes with bipyridine ligands has shown that they can act as efficient blue phosphorescent emitters in OLEDs. rsc.org The performance of these devices is influenced by the specific substitution pattern on the bipyridine ligand. Similarly, solid-state OLEDs have been fabricated using tris(2,2'-bipyridine)ruthenium(II) complexes as the light-emitting material. utexas.eduwisc.eduresearchgate.net

While the potential for 6,6'-Dimethyl-2,2'-bipyridine (B1328779) in organic electronics has been noted due to its structural features, specific research and performance data for OLEDs or other organic electronic devices employing this compound are not detailed in the available literature. cymitquimica.com

Liquid Crystalline Materials Derived from Dimethyl-2,2'-bipyridines

The rigid, planar structure of the 2,2'-bipyridine (B1663995) core makes it a suitable mesogenic unit for the design of liquid crystalline materials. The introduction of flexible side chains and modifying the substitution pattern can induce and influence the mesomorphic behavior of these compounds.

While there is a general understanding that bipyridine derivatives can be used to create liquid crystals, and some commercial suppliers categorize dimethyl-bipyridine compounds under "Liquid Crystals," specific studies on liquid crystalline materials derived from this compound are scarce in the reviewed scientific literature. ambeed.com

Applications in Solar Energy Conversion Systems

Copper bipyridyl complexes have emerged as promising redox mediators in DSCs. A study featuring a copper complex with 6,6'-dimethyl-2,2'-bipyridine, [Cu(dmby)2]2+/1+, reported a solar-to-electrical power conversion efficiency of 10.0% when used with an organic dye. nih.gov The steric hindrance from the 6,6'-dimethyl groups can lead to a distorted coordination geometry, which is beneficial for the performance of the redox shuttle. nih.govnih.gov Other research has focused on functionalizing 6,6'-dimethyl-2,2'-bipyridine with alkoxy groups to create copper redox mediators that can be used in both liquid and solid-state DSCs, achieving efficiencies of over 10% in liquid-state devices. scispace.com

Ruthenium complexes with dimethyl-bipyridine ligands have also been investigated as sensitizers in DSCs. For example, ruthenium complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) have been used in conjunction with a cobalt-based redox couple. nih.gov

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 3,6'-Dimethyl-2,2'-bipyridine and its derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the atomic nuclei.

In the ¹H NMR spectrum of free 6,6'-dimethyl-2,2'-bipyridine (B1328779), the methyl protons typically appear as a singlet around δ 2.57-2.62 ppm. chemicalbook.com The aromatic protons exhibit characteristic coupling patterns, with signals observed in the range of δ 7.14 to 8.23 ppm. chemicalbook.com For instance, in CDCl₃, the proton signals can be assigned as follows: a doublet of doublets for H5,5', a triplet of doublets for H4,4', and doublets for H6,6' and H3,3'. rsc.org Upon coordination to a metal center, such as rhodium, a downfield shift of these proton signals is observed, confirming the binding of the ligand. rsc.org Similarly, in zinc(II) complexes, the number of signals for the bipyridine ligand remains the same as in the free ligand, but their positions are shifted, indicating coordination. mdpi.com

¹³C NMR spectroscopy complements the proton data. For a rhodium complex, the carbon signals of the bipyridine ligand appear at distinct chemical shifts: C5,5' at 125.6 ppm, C3,3' at 128.9 ppm, C4,4' at 140.8 ppm, C6,6' at 151.1 ppm, and C2,2' at 154.7 ppm. rsc.org Isotopic labeling with ¹⁵N or ¹³C can be employed in mechanistic studies to track the rates of substituent incorporation.

NMR is also invaluable for studying the activation pathways of catalysts. For example, in combination with transient IR spectroscopy and DFT calculations, NMR has been used to elucidate the complex reaction pathway of CO₂ reduction catalysts involving dimethyl-2,2'-bipyridine ligands. nih.govacs.org

Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for this compound and its Derivatives

| Compound/Fragment | H3,3' | H4,4' | H5,5' | H6,6' | Methyl Protons | Solvent |

|---|---|---|---|---|---|---|

| 6,6'-Dimethyl-2,2'-bipyridine | ~8.18 (d) | ~7.67 (t) | ~7.14 (d) | - | 2.62 (s) | CDCl₃ |

| [Cp*Rh(bpy)Cl]Cl | 9.08 (d) | 8.26 (td) | 7.82 (ddd) | 8.85 (dd) | - | CDCl₃ |

| 5,5'-dmbpy ligand in complex | 9.28 (s) | 8.40 (d) | - | 8.83 (d) | 2.63 (s) | DMSO-d₆ |

Infrared (IR) Spectroscopy for Vibrational Assignments and Complex Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and characterizing the coordination environment of this compound in its metal complexes. The vibrational frequencies of the ligand are sensitive to its conformation and binding to a metal ion.

The IR spectrum of free 6,6'-dimethyl-2,2'-bipyridine exhibits characteristic bands for C-H, C=N, and C=C vibrations. Upon coordination to a metal, the C=N and C=C stretching vibrations, typically found in the 1300-1600 cm⁻¹ region, often shift to higher frequencies. scispace.comijcce.ac.ir This shift is attributed to the change in the ligand's geometry from a free anti conformation to a coordinated syn orientation. ijcce.ac.ir

In metal carbonyl complexes, the stretching frequencies of the CO ligands are particularly informative. For example, in ruthenium(II) bipyridine carbonyl complexes, strong CO vibrations are observed between 1900 and 2100 cm⁻¹. hzdr.de The positions of these bands are influenced by the electronic effects of the bipyridine ligand. Electron-withdrawing groups on the ligand cause a shift to higher frequencies. hzdr.de

In complexes containing other functional groups, such as cyano (-C≡N) groups, IR spectroscopy can probe the electronic environment of these substituents. The ν(C≡N) stretching frequency, typically around 2230-2240 cm⁻¹, is sensitive to the redox state of the complex. rsc.orgacs.org For instance, in ruthenium(II) complexes, this band is a useful reporter of the electron density on the ligand. acs.org

The far-infrared region provides information on the metal-ligand vibrations. For example, in a binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine (B1582009), the Ni-N stretching vibrations are observed around 278-294 cm⁻¹. ijcce.ac.ir In indium(III) complexes, In-N and In-Cl stretching vibrations can be identified in this region. scispace.com

Interactive Table: Key IR Vibrational Frequencies (cm⁻¹) for this compound Complexes

| Complex Type | ν(C=N)/ν(C=C) | ν(C≡O) | ν(C≡N) | ν(M-N) |

|---|---|---|---|---|

| Ruthenium(II) Carbonyl | - | 1985 - 2069 | - | - |

| Ruthenium(II) Cyano | - | - | ~2239 | - |

| Nickel(II) Chloride | Shifted to higher frequency | - | - | 278, 294 |

| Indium(III) Chloride | 1313 - 1588 | - | - | 343, 394 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and MLCT Bands

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound and its metal complexes. The spectra typically show intense π→π* transitions within the ligand and, for transition metal complexes, metal-to-ligand charge-transfer (MLCT) bands.

The free ligand, such as 6-methyl-2,2'-bipyridine, displays absorption bands in the UV region, for example, at 206, 236, and 285 nm in methanol. ijcce.ac.ir Upon coordination to a metal ion, these intraligand transitions may be shifted. ijcce.ac.ir

In transition metal complexes, the most prominent features in the visible region are often the MLCT bands, which arise from the transfer of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of these bands is sensitive to the nature of the metal, the ligand substituents, and the solvent. For instance, ruthenium(II) complexes with dimethyl-bipyridine ligands exhibit MLCT bands in the range of 450-505 nm. rsc.orgnih.gov The introduction of electron-withdrawing groups on the bipyridine ligand can cause a blue-shift of the MLCT band. rsc.orgnih.gov

The position of the methyl groups on the bipyridine ring also influences the electronic properties. For example, in tungsten(IV) cyano complexes, the introduction of methyl groups on the bipyridine ligand increases the energy of the MLCT band compared to the unsubstituted bipyridine complex. mdpi.com Similarly, copper(I) complexes with 6,6'-dimethyl-2,2'-bipyridine show distinct MLCT bands, and their redox properties are influenced by the steric hindrance of the methyl groups. nih.gov

UV-Vis spectroscopy is also used to monitor photochemical reactions. For example, the UV light-induced release of CO from ruthenium(II) carbonyl complexes can be followed by the changes in the UV-Vis spectrum, where new bands corresponding to the photoproducts appear over time. hzdr.de

Interactive Table: Characteristic UV-Vis Absorption Maxima (λmax, nm) for this compound and its Complexes

| Compound/Complex | Intraligand π→π* | MLCT | Solvent |

|---|---|---|---|

| 6-Methyl-2,2'-bipyridine | 206, 236, 285 | - | Methanol |

| [Ni(6-methyl-2,2'-bipyridine)Cl₂]₂ | 209, 245, 300, 312 | - | Methanol |

| Ru(II) complexes | - | 450 - 505 | Various |

| Cu(I) complexes | - | Present | Various |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.

For the free ligand, 6,6'-dimethyl-2,2'-bipyridine, HRMS can confirm the molecular weight with high precision, for example, observing the [M+H]⁺ ion at m/z 185.1073. This technique is also crucial for characterizing synthetic intermediates and final products in multi-step syntheses. For instance, in the synthesis of bipyridine-based ligands for incorporation into DNA, HRMS was used to verify the mass of the intermediates and the final functionalized bipyridine. oup.com

In the characterization of metal complexes, MS (B15284909) techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. ESI-MS is particularly useful for analyzing charged complexes in solution. For example, the ESI mass spectrum of a rhodium complex with 2,2'-bipyridine (B1663995) showed the molecular ion peak corresponding to [C₂₀H₂₃N₂ClRh]⁺. rsc.org MALDI-MS has been used to identify the [M+H]⁺ peak for complex organic molecules incorporating bipyridine units. umich.edu

MS is also a valuable tool in the study of positional isomers. A method based on ion mobility spectrometry (IMS) coupled with MS has been developed to differentiate between 6,6'-dimethyl-2,2'-bipyridine and 4,4'-dimethyl-2,2'-bipyridine (B75555) by analyzing their complex ions with cyclodextrins in the gas phase. researchgate.net

X-ray Diffraction Analysis (Single Crystal and Powder) for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound and its complexes in the solid state. Both single-crystal and powder X-ray diffraction provide valuable structural information.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It is useful for identifying the crystalline phases present in a sample and can be used to confirm if a bulk sample has the same structure as that determined by single-crystal analysis. PXRD patterns can be simulated from single-crystal data and compared with experimental patterns for phase identification. uzh.ch This technique has been applied in the study of various metal complexes, including those of palladium(II) and lanthanides. pku.edu.cnscirp.org

The refinement of crystal structures is typically carried out using software packages like SHELX. The results of X-ray diffraction studies are often deposited in crystallographic databases, making the structural information widely accessible.

Interactive Table: Selected Crystallographic Data for a this compound Derivative Complex

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| [In(5,5'-DiMeBiPy)Cl₃(DMSO)]·2(DMSO) | Triclinic | P-1 | 8.6695 | 12.8456 | 13.0877 | 78.258 | 85.270 | 74.932 |

Electrochemical Methods (e.g., Cyclic Voltammetry, Spectroelectrochemistry) for Redox Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for probing the redox properties of this compound and its metal complexes. These methods provide information on the potentials at which the species can be oxidized or reduced.

The redox potentials of metal complexes are significantly influenced by the nature of the ligands. In ruthenium(II) complexes, the presence of electron-withdrawing groups on the bipyridine ligand makes the Ru(II)/Ru(III) oxidation more difficult, resulting in a positive shift of the redox potential. researchgate.net Conversely, electron-donating methyl groups can make the oxidation easier. For example, in tungsten(IV) cyano complexes, the introduction of methyl groups to the bipyridine ligand lowers the redox potential compared to the unsubstituted analogue. mdpi.com

The position of the methyl groups is also critical. For instance, a tungsten complex with 4,4'-dimethyl-2,2'-bipyridine has a lower redox potential than a complex with 5,5'-dimethyl-2,2'-bipyridine. mdpi.com Steric hindrance from the methyl groups can also affect the redox behavior, as seen in copper(I) complexes where the 6,6'-dimethyl substitution influences the reversible oxidation. nih.gov

Spectroelectrochemistry, which combines spectroscopy (e.g., UV-Vis or IR) with electrochemistry, allows for the characterization of species generated at different potentials. For example, IR spectroelectrochemistry has been used to study the changes in the ν(C≡N) stretching frequency of cyano-substituted bipyridine complexes of ruthenium(II) upon reduction, providing insight into the electronic structure of the reduced species. acs.org While very powerful, spectroelectrochemistry may miss short-lived intermediates, which can sometimes be better studied by time-resolved techniques. nih.govacs.org

Interactive Table: Redox Potentials (V vs. reference) for Selected Dimethyl-2,2'-bipyridine Complexes

| Complex | Redox Process | Potential (V) | Reference Electrode |

|---|---|---|---|

| [W(CN)₆(4,4'-Mebpy)]²⁻ | Reversible oxidation | 0.179 | - |

| [W(CN)₆(5,5'-Mebpy)]²⁻ | Reversible oxidation | 0.215 | - |

| Ru(II) complexes | Ru(II)/Ru(III) | 0.15 - 1.62 | Ag⁺/Ag |

Advanced Time-Resolved Spectroscopic Techniques (e.g., Transient IR) for Kinetic Studies

Advanced time-resolved spectroscopic techniques are indispensable for studying the kinetics and mechanisms of fast reactions involving this compound complexes, particularly in the context of photochemistry and catalysis. These methods can track the evolution of transient species on timescales from picoseconds to milliseconds and beyond.

Transient Infrared (IR) spectroscopy is a particularly powerful technique because the vibrational frequencies of certain ligands, such as carbon monoxide (CO), are sensitive probes of the electronic and structural changes occurring at the metal center. nih.govacs.org For example, the activation pathway of CO₂ reduction catalysts based on ruthenium(II) with dimethyl-2,2'-bipyridine ligands has been elucidated using transient IR spectroscopy across a wide range of timescales. nih.govacs.org These studies have revealed a complex sequence of events, including electron transfer, ligand loss, solvent coordination, and ligand rearrangement, that occur on the nanosecond to microsecond timescale. nih.govacs.org

Time-resolved IR has also been used to study the photochemistry of metal carbonyl complexes. For instance, the photoinduced release of CO from ruthenium(II) carbonyl complexes occurs within picoseconds, a timescale accessible through ultrafast IR spectroscopy. hzdr.de The subsequent reaction steps, which may occur on slower timescales, can also be monitored. hzdr.de

These advanced techniques provide a detailed "movie" of the chemical reaction, identifying short-lived intermediates that are often missed by conventional spectroscopic methods. nih.govacs.org The combination of time-resolved spectroscopy with computational methods like Density Functional Theory (DFT) provides a comprehensive understanding of the reaction mechanism. nih.govacs.org

Magnetic Resonance Techniques (e.g., EPR, Magnetic Susceptibility)

Magnetic resonance techniques are indispensable for probing the electronic and magnetic properties of paramagnetic complexes involving the this compound (dmbp) ligand. Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements offer critical data on the oxidation states of metal centers, the distribution of spin density, and the nature of magnetic interactions within these molecules.

In studies of homoleptic tris(6,6′-dimethyl-2,2′-bipyridine) rare earth metal complexes, M(κ²-dmbp)₃ (where M = Y, Tb, Dy, Ho, Er), magnetic susceptibility measurements at room temperature pointed to a weak ferromagnetic interaction between the paramagnetic rare earth metal ion and a dmbp radical. rsc.org The EPR spectrum of the yttrium complex, Y(κ²-dmbp)₃, was particularly revealing. It indicated that two of the dmbp radical anions were antiferromagnetically coupled, resulting in an S = 1/2 ground state. rsc.org This finding, supported by density functional theory (DFT) calculations, suggests that the majority of the spin density resides on a single dmbp radical anion. rsc.org

The investigation of copper complexes also highlights the utility of these techniques. The oxidation of [CuI(6,6′-dimethyl-2,2′-bipyridyl)₂]PF₆ was studied by coupling EPR and UV-vis spectroscopy with multivariate curve reconstruction. acs.org This approach allowed for the identification and characterization of two distinct Cu(II) intermediate species. acs.org The EPR spectra of these intermediates displayed resolved hyperfine lines characteristic of a ⁶³,⁶⁵Cu nucleus (I = 3/2), confirming the formation of Cu(II) species. acs.org Computational analysis of the spin-Hamiltonian values helped to classify the potential geometries of these five-coordinate intermediates, suggesting possibilities of trigonal bipyramidal and square-based pyramidal structures. acs.org

Similarly, for a series of mixed-ligand copper(II) complexes, including those with 4,4′-dimethyl-2,2′-bipyridine, EPR spectroscopy was used to analyze the electronic environment of the Cu(II) center. researchgate.net These complexes consistently showed axial geometry with g|| > g⊥. researchgate.net In the context of iron complexes, solid-state magnetic susceptibility measurements of Fe(II)(2,2'-bipyridine)(mes)₂ revealed paramagnetic behavior consistent with a high-spin iron(II) center. researchgate.net Upon reduction to form [Fe(II)(2,2'-bipyridine)(mes)₂]⁻, the magnetic behavior became more complex, indicating intramolecular antiferromagnetic coupling between the iron(II) ion and the bipyridyl radical anion. researchgate.net

The magnetic properties of cobalt(II) complexes with various methyl-substituted bipyridines have also been examined. cdnsciencepub.com Magnetic susceptibility measurements using the Gouy method showed that the paramagnetic contribution from the metal ion remained nearly constant across the series of tris-ligand complexes. cdnsciencepub.com This suggests that the methyl substituents have a negligible effect on the principal magnetic properties of the Co(II) center. cdnsciencepub.com

Table 1: Magnetic Properties of Selected Dimethyl-2,2'-bipyridine Complexes

Complex Technique Key Findings Reference M(κ²-dmbp)₃ (M = Y, Tb, Dy, Ho, Er) Magnetic Susceptibility, EPR Weak ferromagnetic interaction in paramagnetic RE complexes; Antiferromagnetic coupling between two dmbp radicals in Y complex. rsc.org [CuI(6,6′-dimethyl-2,2′-bipyridyl)₂]PF₆ Oxidation Products EPR, UV-vis Formation of two distinct Cu(II) intermediates with resolved hyperfine lines. acs.org [Fe(II)(2,2'-bipyridine)(mes)₂] Magnetic Susceptibility Curie-Weiss paramagnetic behavior with a magnetic moment of 5.12(1) μB. [Fe(II)(2,2'-bipyridine)(mes)₂]⁻ Magnetic Susceptibility Intramolecular antiferromagnetic coupling (J = -46 cm⁻¹) between Fe(II) and bipyridyl radical. Co(II) tris(methyl-substituted-bipyridine) complexes Magnetic Susceptibility (Gouy method) Methyl substitution has minimal effect on the magnetic properties of the Co(II) center. pku.edu.cn

Luminescence and Photophysical Studies of Dimethyl-2,2'-bipyridine Complexes

The incorporation of the this compound ligand into metal complexes significantly influences their luminescence and photophysical properties. These properties are critical for applications in areas such as sensing, light-emitting devices, and photochemistry.

Ruthenium(II) complexes containing dimethyl-bipyridine ligands have been a major focus of photophysical research. In a study of Ru(bpy)₂(DMBbimH₂)₂ (where DMBbimH₂ is 7,7'-dimethyl-2,2'-bibenzimidazole), the complex demonstrated notable anion sensing capabilities driven by changes in its emission properties. nih.gov The complex exhibits strong hydrogen bonding with various anions, leading to distinct responses in its luminescence spectra. nih.gov The synthesis of new ruthenium(II) mixed-ligand complexes including 3,3′-dimethyl-2,2′-bipyridyl, [RuL₃₋ₓ(dmby)ₓ]X₂, showed that while absorption and emission maxima were not significantly altered by the dmby ligand, the emission quantum yields were notably decreased compared to complexes with unsubstituted bipyridine. oup.com

The photophysical properties of copper(I) complexes with substituted bipyridine ligands have also been explored. For instance, the complex [Cu(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine)₂]⁺ exhibits weak emission, which is a common characteristic for many copper(I) complexes. researchgate.net The lifetime of the emitting metal-to-ligand charge transfer (MLCT) state was determined to be 34 ± 1 ns. researchgate.net

Lanthanide complexes incorporating dimethyl-bipyridine derivatives have been synthesized to study energy transfer processes. In a series of lanthanide complexes with a ligand composed of a central 5,5'-dimethyl-2,2'-bipyridine unit functionalized with DOTA macrocycles, detailed luminescence studies confirmed the existence of energy transfer from the bipyridine antenna to the lanthanide ion. epfl.ch A europium(III) complex, [Eu(2,4,6-TMBA)₃(5,5'-DM-2,2'-bipy)]₂, displayed strong characteristic luminescence of the Eu³⁺ ion, with a calculated lifetime of 1.15 ms and an intrinsic quantum yield of 45.1%. pku.edu.cn The emission spectrum showed characteristic peaks corresponding to the ⁵D₀ → ⁷Fⱼ (J = 0-4) transitions of Eu³⁺. pku.edu.cn

The conformation of the 6,6'-dimethyl-2,2'-bipyridine ligand itself has been shown to affect its photophysical properties. Studies of the trans and metal-free cis conformers of 6,6'-Me₂bpy and its Zn²⁺ complex in solution at 77 K revealed that the fluorescence lifetime is sensitive to both the conformation of the ligand and its coordination to the zinc ion. tandfonline.com The lowest excited singlet energy was also found to be sensitive to coordination with Zn²⁺. tandfonline.com

Table 2: Photophysical Data for Selected Dimethyl-2,2'-bipyridine Complexes

Complex Key Photophysical Property Value Reference [Ru(bpy)₂(DMBbimH₂)](PF₆)₂ Anion Sensing Strong hydrogen bonding with anions leads to changes in emission. researchgate.net [Cu(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine)₂]⁺ Emission Quantum Yield (Φem) 2.7 × 10⁻⁴ (in dichloromethane) researchgate.net [Cu(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine)₂]⁺ Excited State Lifetime (τ) 34 ± 1 ns researchgate.net [Eu(2,4,6-TMBA)₃(5,5'-DM-2,2'-bipy)]₂ Luminescence Lifetime (τ) 1.15 ms [Eu(2,4,6-TMBA)₃(5,5'-DM-2,2'-bipy)]₂ Intrinsic Quantum Yield 45.1% *cis*-6,6'-Me₂bpy Fluorescence Lifetime (τf) Sensitive to conformation and coordination to Zn²⁺. tandfonline.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 3,6'-Dimethyl-2,2'-bipyridine and its metal complexes. DFT methods, such as B3LYP, are frequently employed to optimize molecular structures and calculate various quantum chemical parameters. researchgate.net These calculations are instrumental in understanding the molecule's reactivity and spectroscopic behavior. researchgate.net

Geometry Optimization and Conformational Analysis

Table 1: Selected Optimized Geometrical Parameters for a Bipyridine Derivative

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| Dihedral Angle (Pyridine Rings) | 52.46 (9) |

| N-C-C-N Torsion Angle | -128.78 (14) |

Data derived from a study on a related dimethylbipyridyl salt. researchgate.net

Electronic Structure and Bonding Analysis